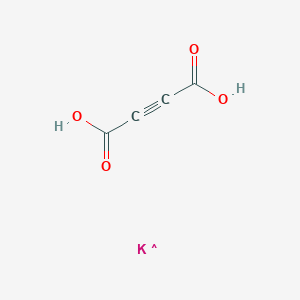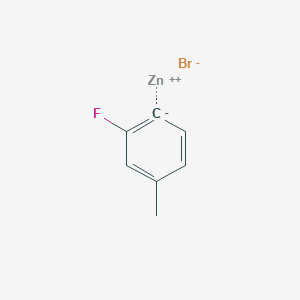
2-Fluoro-4-methylphenylzincbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methylphenylzincbromide: is an organozinc compound that is used as a reagent in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of the fluorine and methyl groups on the phenyl ring imparts unique reactivity and selectivity to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Fluoro-4-methylphenylzincbromide can be synthesized through the reaction of 2-fluoro-4-methylbromobenzene with zinc in the presence of a suitable catalyst. The reaction typically takes place in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) or diethyl ether to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and handling the reagents safely.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoro-4-methylphenylzincbromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in coupling reactions involving this compound.
Solvents: Solvents like THF, diethyl ether, and toluene are commonly used.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products: The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Applications De Recherche Scientifique
Chemistry: 2-Fluoro-4-methylphenylzincbromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine: In biological research, this compound can be used to modify biomolecules or to synthesize biologically active compounds
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form strong carbon-carbon bonds makes it useful in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2-fluoro-4-methylphenylzincbromide exerts its effects is primarily through its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state of the reaction. The presence of the fluorine and methyl groups on the phenyl ring can influence the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Phenylzinc Bromide: Lacks the fluorine and methyl substituents, resulting in different reactivity and selectivity.
2-Fluorophenylzinc Bromide: Contains only the fluorine substituent, which affects its reactivity compared to 2-fluoro-4-methylphenylzincbromide.
4-Methylphenylzinc Bromide: Contains only the methyl substituent, leading to different chemical behavior.
Uniqueness: this compound is unique due to the presence of both fluorine and methyl groups on the phenyl ring. This combination imparts distinct electronic and steric properties to the compound, enhancing its reactivity and selectivity in various chemical reactions. The fluorine atom can increase the compound’s stability and resistance to metabolic degradation, while the methyl group can influence the compound’s overall reactivity and interaction with other molecules.
Propriétés
Formule moléculaire |
C7H6BrFZn |
|---|---|
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
zinc;1-fluoro-3-methylbenzene-6-ide;bromide |
InChI |
InChI=1S/C7H6F.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ISOHAQUJLZVZQG-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=[C-]C=C1)F.[Zn+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


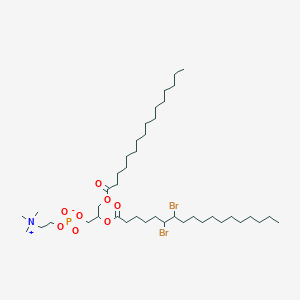
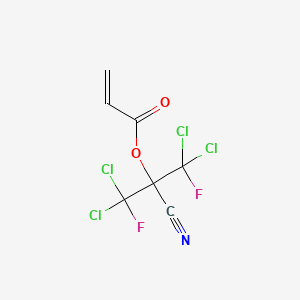
![3-(5-Amino-2-{[5-(trifluoromethyl)pyridin-2-yl]thio}phenyl)acrylic acid](/img/structure/B12063959.png)



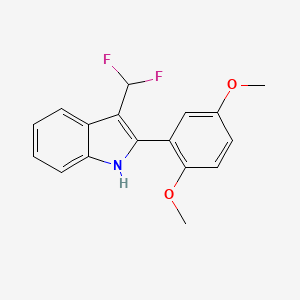

![Ethanimidamide, 2-chloro-N-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12063996.png)
![(alphaR,alphaR)-1,1'-Bis[alpha-(dimethylamino)benzyl]-(S,S)-2,2'-bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocene](/img/structure/B12064004.png)



